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Compound of Interest

Compound Name: Ezh2-IN-14

Cat. No.: B12397961 Get Quote

An in-depth analysis of GSK126, a potent and selective EZH2 inhibitor. This guide provides a

comprehensive overview of its efficacy, supported by experimental data and detailed protocols

for researchers, scientists, and drug development professionals. Information on Ezh2-IN-14
was not available in publicly accessible scientific literature at the time of this publication.

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a crucial role in

gene silencing and is a key component of the Polycomb Repressive Complex 2 (PRC2).[1][2]

Its dysregulation is implicated in the progression of various cancers, making it a significant

target for therapeutic intervention. This guide focuses on GSK126, a highly potent and selective

small-molecule inhibitor of EZH2.

Mechanism of Action of EZH2 and its Inhibition
EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive

epigenetic mark that leads to the silencing of target genes, including tumor suppressors.[1]

EZH2 can also methylate non-histone proteins and act as a transcriptional co-activator,

highlighting its diverse roles in cellular processes.[3] EZH2 inhibitors like GSK126 are S-

adenosyl-L-methionine (SAM) competitive inhibitors, blocking the methyltransferase activity of

EZH2 and leading to the reactivation of silenced tumor suppressor genes.

Efficacy of GSK126
GSK126 has demonstrated potent and selective inhibition of both wild-type and mutant EZH2.

Its efficacy has been evaluated in a variety of preclinical models, showing inhibition of cancer
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cell proliferation both in vitro and in vivo.

Biochemical and Cellular Potency
The following table summarizes the key biochemical and cellular potency values for GSK126.

Parameter Value Cell Line/Assay Conditions

IC50 (enzymatic) 9.9 nM EZH2 methyltransferase assay

Ki (apparent) ~0.5-3 nM
Against wild-type and mutant

EZH2

Cellular H3K27me3 IC50 7 - 252 nM
Diffuse large B-cell lymphoma

(DLBCL) cell lines

Cell Proliferation IC50 12.6 µM - 17.4 µM
Multiple myeloma cell lines

(72h treatment)[4]

Cell Proliferation IC50 2.37 µM - 5.07 µM
Endometrial cancer cell lines

(8-day treatment)[5]

In Vivo Efficacy
GSK126 has shown significant anti-tumor activity in various xenograft models. The table below

provides a summary of its in vivo efficacy.

Cancer Model Dosing Regimen Outcome

Multiple Myeloma (RPMI8226

xenograft)
200 mg/kg/day, i.p.

Significant tumor growth

abrogation.[4]

Diffuse Large B-cell

Lymphoma (WSU-DLCL2

xenograft)

50 mg/kg

Synergistic tumor growth

inhibition with pomalidomide.

[6]

Pancreatic Neuroendocrine

Neoplasms (Rip1TAG2 mice)
100 mg/kg/day, i.p. Reduced tumor burden.[7]

Colon Cancer (SW480

xenograft)
150 mg/kg, i.v. Tumor growth inhibition.[8]
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are protocols for key assays used to evaluate the efficacy of GSK126.

Cell Viability Assay (MTS Assay)
This protocol is used to assess the effect of an inhibitor on cell proliferation.

Materials:

96-well plates

Multiple myeloma (MM) cells

GSK126

MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Microplate reader

Procedure:

Seed MM cells into 96-well plates at a density of 20,000 cells/well in triplicate.

Treat the cells with escalating concentrations of GSK126 for 72 hours. Include a vehicle

control (e.g., DMSO).

Four hours before the end of the incubation period, add MTS reagent to each well according

to the manufacturer's instructions.

Record the absorbance at 490 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control.

Histone Methylation Assay (Western Blot)
This protocol is used to determine the effect of an inhibitor on the levels of H3K27me3.
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Materials:

Cell culture plates

Multiple myeloma (MM.1S and LP1) cells

GSK126

Lysis buffer

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and electrophoresis apparatus

PVDF membranes and transfer apparatus

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies (anti-H3K27me3, anti-total H3)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Treat MM.1S and LP1 cells with increasing concentrations of GSK126 for 72 hours.

Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.

Determine the protein concentration of each lysate.

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against H3K27me3 and total H3 overnight at

4°C.

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at

room temperature.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantify the band intensities and normalize the H3K27me3 levels to total H3.

In Vivo Tumor Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of an inhibitor in a

mouse model.

Materials:

Immunocompromised mice (e.g., BALB/c nude or SCID)

Cancer cells (e.g., RPMI8226)

GSK126

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% PBS)[9]

Calipers

Procedure:

Subcutaneously inject cancer cells (e.g., 1 x 10^6 WSU-DLCL2 cells) into the flank of the

mice.[6]

Allow the tumors to reach a palpable size.

Randomize the mice into treatment and vehicle control groups.

Administer GSK126 (e.g., 50-200 mg/kg) or vehicle solution to the respective groups via

intraperitoneal (i.p.) injection daily.[4][9]
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Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (Length

x Width^2) / 2.

Monitor the body weight of the mice as a measure of toxicity.

At the end of the study, euthanize the mice and excise the tumors for weighing and further

analysis (e.g., immunohistochemistry for H3K27me3).

Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of

complex biological pathways and experimental procedures.
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Caption: EZH2 signaling pathway and the mechanism of GSK126 inhibition.
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Cell Viability Assay Workflow
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Caption: Workflow for assessing cell viability using the MTS assay.
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In Vivo Xenograft Study Workflow
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Caption: Workflow for an in vivo tumor xenograft study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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